Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate . Its molecular formula, C₁₁H₁₀N₂O₂S , corresponds to a molecular weight of 234.28 g/mol . The compound is registered under CAS number 438229-64-2 and is associated with alternative names such as methyl 2-amino-4-(4-pyridinyl)-3-thiophenecarboxylate and 3-thiophenecarboxylic acid, 2-amino-4-(4-pyridinyl)-, methyl ester .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 438229-64-2 |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| SMILES | COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |

| InChI Key | VKXUCDRKQIJIRQ-UHFFFAOYSA-N |

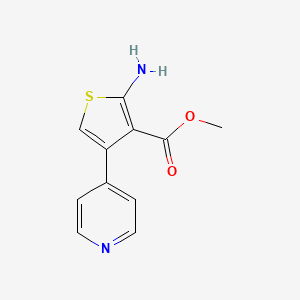

Structural Features and Key Functional Groups

The compound features a thiophene core —a five-membered aromatic ring containing one sulfur atom—substituted at three positions:

- Amino group (-NH₂) at position 2, imparting nucleophilic reactivity .

- Pyridin-4-yl group at position 4, introducing a nitrogen-containing aromatic system with electron-withdrawing effects .

- Methyl carboxylate (-COOCH₃) at position 3, serving as an electron-withdrawing substituent .

The thiophene ring exhibits aromaticity due to delocalized π-electrons, while the pyridine moiety contributes to planar conjugation. The amino and carboxylate groups enable diverse reactivity, including participation in condensation and cyclization reactions .

Electronic Effects :

Historical Context in Heterocyclic Chemistry

The synthesis of this compound is rooted in advancements in heterocyclic chemistry , particularly the Gewald reaction , discovered in 1961 . This reaction enables the preparation of 2-aminothiophenes via condensation of ketones, α-cyanoesters, and elemental sulfur .

Key Historical Developments :

- Thiophene Chemistry : Isolated by Viktor Meyer in 1882, thiophene’s aromaticity and reactivity have been exploited in pharmaceuticals and materials science .

- Pyridine Chemistry : First synthesized by Thomas Anderson in 1849, pyridine derivatives are pivotal in drug design and agrochemicals .

- Gewald Reaction : This method revolutionized access to 2-aminothiophenes, enabling modular synthesis of compounds like this compound .

Modern Relevance :

The compound’s structural complexity aligns with contemporary efforts to develop multifunctional heterocycles for applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., conductive polymers) . Its synthesis exemplifies the synergy between classical heterocyclic reactions and modern catalytic strategies .

Properties

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUCDRKQIJIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397232 | |

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438229-64-2 | |

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and pyridine groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate has been investigated for its potential therapeutic effects in various medical applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antitumor Potential : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, particularly in breast cancer models. In vitro assays demonstrated a reduction in cell viability and alterations in cell cycle progression .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Biological Studies

The biological activities associated with this compound include:

- Enzyme Modulation : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

- Antiviral Properties : Studies have indicated that this compound may inhibit viral replication, particularly against coronaviruses, positioning it as a candidate for antiviral drug development .

Material Science

In addition to its medicinal properties, this compound is explored for its applications in materials science:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial efficacy of this compound showed promising results against ESBL-producing Escherichia coli. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | 5 μg/mL |

| Control (Ciprofloxacin) | Antimicrobial | 0.5 μg/mL |

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that this compound significantly inhibited cell proliferation. The growth inhibition was assessed using the sulforhodamine B assay, indicating its potential as an anticancer agent.

| Cell Line | GI50 (μM) | Effect on Cell Cycle |

|---|---|---|

| MDA-MB-231 | 13 | Increased G0/G1 phase |

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-4-yl vs. Pyridin-3-yl

The positional isomer methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate (CAS: 438230-48-9) shares the same molecular formula (C₁₁H₁₀N₂O₂S) but differs in the pyridine substituent’s orientation (3-pyridinyl vs. 4-pyridinyl). This difference alters electronic properties:

- The 3-pyridinyl isomer introduces an asymmetric electronic environment, which may influence hydrogen-bonding patterns and solubility .

Key Insight : The pyridine ring’s position impacts molecular packing and reactivity, making the 4-pyridinyl variant more suitable for applications requiring planar stacking interactions.

Substituent Variations: Methyl, Chlorophenyl, and Cyclopentyl Derivatives

a) Ethyl 2-amino-4-methylthiophene-3-carboxylate

- Molecular Formula: C₈H₁₁NO₂S | Molecular Weight: 187.24 g/mol

- This compound replaces the pyridinyl group with a methyl substituent, reducing steric hindrance and polarity.

- Structural studies reveal intra- and intermolecular hydrogen bonding (N–H···O and N–H···S), forming C₂⁴(12) chains and R₃²(6) motifs in crystal packing .

b) Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Molecular Formula: C₁₃H₁₂ClNO₂S | Molecular Weight: 281.76 g/mol

c) Methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate

Ester Group Variations: Methyl vs. Ethyl

Amino Group Position: 2-Amino vs. 3-Amino

Methyl 3-amino-4-methylthiophene-2-carboxylate (C₇H₉NO₂S, MW: 187.21 g/mol) shifts the amino group to the 3-position, altering electronic distribution. This structural change could affect reactivity in nucleophilic substitution or cyclization reactions .

Comparative Data Table

Biological Activity

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique arrangement of a thiophene ring, a pyridine ring, an amino group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal applications.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis. This interaction can inhibit the enzyme's activity, thereby reducing collagen production. Such inhibition may have implications for conditions characterized by excessive collagen deposition, such as fibrosis.

Cellular Effects

In cellular studies, this compound has demonstrated significant effects on cell signaling pathways and gene expression. For instance, it influences hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism and potential therapeutic applications in liver fibrosis. The compound's ability to modulate cellular processes positions it as a candidate for further research in fibrotic diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding to Biomolecules : The compound can form hydrogen bonds with specific biomolecules due to the presence of the amino and pyridine groups. This interaction is crucial for its inhibitory effects on enzymes like prolyl-4-hydroxylase.

- Electron-rich Thiophene Ring : The thiophene ring's electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions, enhancing its binding affinity to target proteins .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its structural components may contribute to this activity; however, further research is necessary to elucidate the full range of its antimicrobial effects.

Anticancer Potential

Research has also suggested potential anticancer properties for this compound. It may affect cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis. Specific case studies are needed to validate these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | Similar structure with different pyridine position | Potentially different biological activities |

| Methyl 5-amino-thiophene-2-carboxylate | Contains an amino group on thiophene | Different reactivity due to position of groups |

| Methyl 2-(pyridin-2-yloxy)thiophene-3-carboxylate | Contains an ether linkage | May exhibit different solubility and stability |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of substituted pyridine and thiophene precursors. Key steps include:

- Cyclization : Using catalysts like palladium or copper under inert atmospheres to promote heterocycle formation .

- Esterification : Methanol or ethanol as solvents with acid/base catalysts to introduce the methyl ester group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Optimization Parameters :

- Temperature : 80–120°C for cyclization.

- Catalyst Loading : 5–10 mol% for metal catalysts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Table 1 : Example Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 72 |

| CuI | Toluene | 80 | 65 |

Q. How is the purity of this compound assessed in academic research?

Methodological Answer:

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time consistency confirms purity .

- NMR Spectroscopy : Integration of aromatic protons (δ 6.8–8.2 ppm) and absence of extraneous peaks.

- Melting Point : Sharp melting range (±2°C) indicates high crystallinity.

Q. What crystallographic techniques are employed for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Key Parameters : Triclinic space group , unit cell dimensions () .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-Validation : Compare NMR (¹H/¹³C), IR, and MS data with computational predictions (DFT calculations).

- Crystallographic Confirmation : SC-XRD resolves ambiguities in regiochemistry (e.g., pyridine vs. thiophene ring substitution) .

- Dynamic NMR : Assess rotational barriers in flexible substituents (e.g., methyl ester groups) .

Q. What strategies improve regioselectivity in the synthesis of substituted thiophene-pyridine hybrids?

Methodological Answer:

- Directing Groups : Use amino or ester groups to guide electrophilic substitution.

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 150°C, 30 min) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines).

Table 2 : Regioselectivity in Substitution Reactions

| Substrate | Conditions | Major Product Ratio |

|---|---|---|

| Unprotected amine | Conventional heating | 3:1 (C4 vs. C5) |

| Boc-protected amine | Microwave irradiation | 8:1 (C4 vs. C5) |

Q. How can polymorphism in crystalline samples be addressed during structural studies?

Methodological Answer:

- Crystallization Screening : Test multiple solvents (e.g., DCM/hexane, ethanol/water).

- Thermal Analysis : DSC/TGA to identify polymorph transitions.

- Refinement Tools : SHELXL’s TWIN/BASF commands to model twinned crystals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in different solvents?

Methodological Answer:

- Solubility Testing : Use standardized protocols (e.g., shake-flask method, 25°C).

- Hansen Solubility Parameters : Compare experimental vs. predicted values for solvents like DMSO (δ = 26.7 MPa¹/²) or THF (δ = 18.6 MPa¹/²).

- pH-Dependent Solubility : Adjust pH to protonate/deprotonate amino groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.